molecular formula C5H8NNaO3 B13775311 Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt CAS No. 63468-74-6

Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt

Cat. No.: B13775311
CAS No.: 63468-74-6
M. Wt: 153.11 g/mol
InChI Key: BUISEWVWRCRAKF-UHFFFAOYSA-M
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Description

Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is a versatile chemical compound used in various scientific research fields. It is known for its complex structure, which enables diverse applications in organic synthesis, pharmaceutical studies, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves several steps. One common method includes the reaction of acetic acid with isopropylidenehydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [[(1-methylethylidene)amino]oxy]-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a sodium salt.

Uniqueness

Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its ethyl ester counterpart .

Properties

CAS No.

63468-74-6

Molecular Formula

C5H8NNaO3

Molecular Weight

153.11 g/mol

IUPAC Name

sodium;2-(propan-2-ylideneamino)oxyacetate

InChI

InChI=1S/C5H9NO3.Na/c1-4(2)6-9-3-5(7)8;/h3H2,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

BUISEWVWRCRAKF-UHFFFAOYSA-M

Canonical SMILES

CC(=NOCC(=O)[O-])C.[Na+]

Origin of Product

United States

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